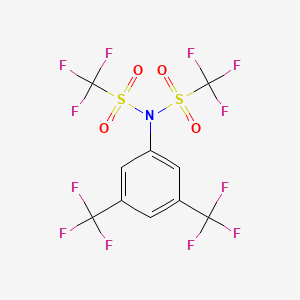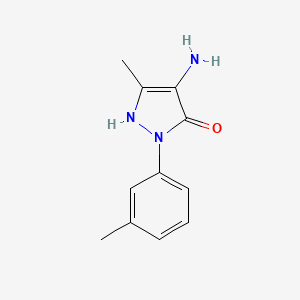![molecular formula C7H3I2NO B12858141 2,6-Diiodobenzo[d]oxazole](/img/structure/B12858141.png)
2,6-Diiodobenzo[d]oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Diiodobenzo[d]oxazole is a heterocyclic compound that features a benzene ring fused to an oxazole ring, with iodine atoms substituted at the 2 and 6 positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diiodobenzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-aminophenol with diiodo-substituted benzaldehyde in the presence of a dehydrating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity.
化学反応の分析
Types of Reactions: 2,6-Diiodobenzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like palladium acetate and triphenylphosphine are typical.
Major Products Formed:
Substitution Products: Various substituted benzo[d]oxazoles depending on the nucleophile used.
Oxidized or Reduced Derivatives: Altered oxazole rings with different functional groups.
Coupled Products: Complex aromatic structures with extended conjugation.
科学的研究の応用
2,6-Diiodobenzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 2,6-Diiodobenzo[d]oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the function of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular signaling.
類似化合物との比較
2-Iodobenzo[d]oxazole: A related compound with a single iodine substitution.
2,6-Dichlorobenzo[d]oxazole: Similar structure but with chlorine atoms instead of iodine.
Benzoxazole: The parent compound without any halogen substitutions.
Uniqueness: 2,6-Diiodobenzo[d]oxazole is unique due to the presence of two iodine atoms, which significantly influence its chemical reactivity and physical properties. The iodine atoms increase the compound’s molecular weight and can enhance its ability to participate in specific types of chemical reactions, such as halogen bonding. This makes it a valuable compound for specialized applications in research and industry.
特性
分子式 |
C7H3I2NO |
|---|---|
分子量 |
370.91 g/mol |
IUPAC名 |
2,6-diiodo-1,3-benzoxazole |
InChI |
InChI=1S/C7H3I2NO/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H |
InChIキー |
KQIUCVVBCSKRSH-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1I)OC(=N2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


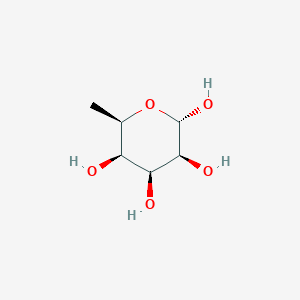
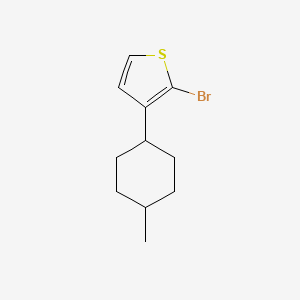





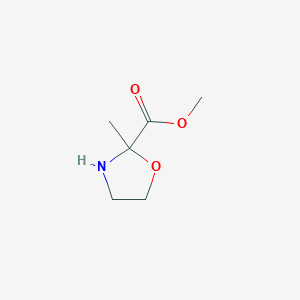
![2-Acetylbenzo[d]oxazole-5-carbonitrile](/img/structure/B12858127.png)
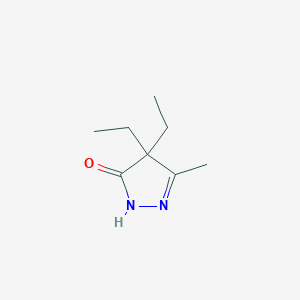
![10-(Cyanomethyl)-9-fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-DE]-1,4-benzoxazine-6-carboxylic acid](/img/structure/B12858133.png)
![3-Chloro-5-bromobenzo[b]thiophene-2-carboxylic acid](/img/structure/B12858146.png)
